molecular formula C26H52NO7P B13672689 L-Alpha-Lysophosphatidylcholine,oleoyl

L-Alpha-Lysophosphatidylcholine,oleoyl

Cat. No.: B13672689
M. Wt: 521.7 g/mol
InChI Key: YAMUFBLWGFFICM-UHFFFAOYSA-N
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Description

L-Alpha-Lysophosphatidylcholine,oleoyl is a derivative of phosphatidylcholine, a major component of cell membranes. This compound is characterized by the presence of an oleoyl group, which is a monounsaturated fatty acid. This compound plays a significant role in various biological processes, including cell signaling and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alpha-Lysophosphatidylcholine,oleoyl can be synthesized through the enzymatic action of phospholipase A2 on phosphatidylcholine. This enzyme selectively removes one of the fatty acid groups from phosphatidylcholine, resulting in the formation of lysophosphatidylcholine . The reaction typically occurs under mild conditions, such as physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as egg yolk or soybeans. The extraction process includes steps like solvent extraction, precipitation, and purification to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

L-Alpha-Lysophosphatidylcholine,oleoyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Hydrolysis: Enzymes like phospholipase A2 are commonly used.

    Acylation: Acyl-CoA is often used as the acyl donor in enzymatic reactions.

Major Products Formed

    Oxidation: Oxidized lysophosphatidylcholine derivatives.

    Hydrolysis: Fatty acids and glycerophosphocholine.

    Acylation: Phosphatidylcholine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    L-Alpha-Lysophosphatidylcholine,stearoyl: Contains a stearoyl group instead of an oleoyl group.

    L-Alpha-Lysophosphatidylcholine,palmitoyl: Contains a palmitoyl group.

Uniqueness

L-Alpha-Lysophosphatidylcholine,oleoyl is unique due to its specific fatty acid composition, which influences its biological activity and interactions with other molecules. The presence of the oleoyl group imparts distinct properties, such as increased membrane fluidity and specific signaling capabilities .

Properties

IUPAC Name

(2-hydroxy-3-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMUFBLWGFFICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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